molecular formula C12H19N3O2 B1475676 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid CAS No. 2097948-54-2

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid

Cat. No.: B1475676
CAS No.: 2097948-54-2
M. Wt: 237.3 g/mol
InChI Key: ZXLDHYDTMHBOHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 3 and a methyl-linked 3,5-dimethylpyrazole moiety.

Properties

IUPAC Name

1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-8-11(9(2)14-13-8)7-15-5-3-4-10(6-15)12(16)17/h10H,3-7H2,1-2H3,(H,13,14)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLDHYDTMHBOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CN2CCCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and molecular modeling studies, highlighting its implications in cancer treatment and other therapeutic areas.

The compound's chemical structure includes a pyrazole moiety, which is known for its diverse biological activities. The molecular formula is C12H18N4O2C_{12}H_{18}N_{4}O_{2}, with a molecular weight of approximately 258.34 g/mol. The presence of the piperidine ring contributes to its pharmacological properties.

Biological Activity Overview

Research indicates that derivatives of pyrazole compounds exhibit various biological activities, including:

  • Anticancer Activity : Compounds containing the pyrazole structure have shown efficacy against multiple cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Antibacterial and Antiviral Properties : Some derivatives have demonstrated activity against bacterial strains and viruses, making them candidates for further development in infectious disease treatment.
  • Anti-inflammatory Effects : Pyrazole derivatives have been studied for their potential to mitigate inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Notably:

  • Microtubule Destabilization : Research indicates that certain pyrazole derivatives can inhibit microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells at concentrations as low as 20 μM .
  • Caspase Activation : In vitro studies have shown that this compound can enhance caspase-3 activity, a critical marker for apoptosis, suggesting its role in triggering programmed cell death in cancer cells .
  • Cell Line Specificity : The compound has been tested against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), demonstrating selective cytotoxicity with IC50 values indicating significant potency .

Research Findings and Case Studies

A summary of key studies involving this compound is presented below:

StudyFindingsCell Lines TestedIC50 Values
Study 1Induced apoptosis via caspase activationMDA-MB-23110 μM
Study 2Inhibited microtubule assemblyHeLa (cervical cancer)20 μM
Study 3Selective cytotoxicity against liver cancer cellsHepG215 μM

Molecular Modeling Studies

Molecular docking studies have been employed to understand the interaction of this compound with various biological targets. These studies suggest strong binding affinities to proteins involved in cancer progression, such as:

  • EGFR (Epidermal Growth Factor Receptor) : Implicated in tumor growth and survival.
  • VEGFR (Vascular Endothelial Growth Factor Receptor) : Involved in angiogenesis.

The structural analysis indicates that modifications to the pyrazole moiety could enhance binding interactions, potentially leading to more potent derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The compound is most frequently compared to analogs where the methylene (-CH2-) linker is replaced with a sulfonyl (-SO2-) group. Key examples include:

Compound Name Substituent Type Molecular Formula CAS Number Commercial Availability (as per Evidence)
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid Methylene (-CH2-) C13H19N3O2 Not provided Not listed
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid hydrochloride Sulfonyl (-SO2-) C12H18N3O4S·HCl 1025031-68-8 Available (250 mg: $267; 1 g: $380)
1-[[1-(Difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl]piperidine-3-carboxylic acid Sulfonyl + difluoromethyl C13H18F2N3O4S 956935-30-1 Discontinued

Key Observations:

  • The difluoromethyl substituent (CAS 956935-30-1) adds electronegativity, which may influence metabolic stability .
  • Steric Considerations: The methylene linker in the target compound likely reduces steric hindrance compared to bulkier sulfonyl groups, possibly favoring interactions with hydrophobic binding pockets.
  • Synthetic Accessibility: Sulfonyl derivatives are more commonly commercialized (e.g., Santa Cruz Biotechnology offers 250 mg and 1 g quantities), suggesting established synthetic protocols . The target compound’s absence from commercial catalogs implies less exploration or challenges in synthesis.

Physicochemical and Functional Differences

Purity and Stability
  • The sulfonyl derivative (CAS 1025031-68-8) is sold as a hydrochloride salt, which enhances stability and solubility in aqueous media .
Functional Group Reactivity
  • The carboxylic acid group in all compounds enables salt formation or conjugation with other molecules (e.g., amides, esters).

Preparation Methods

Preparation of β-Keto Esters from Piperidine-3-carboxylic Acids

  • Starting from N-Boc protected piperidine-3-carboxylic acids, β-keto esters are synthesized by reacting with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) in the presence of coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP).
  • The intermediate adduct is then subjected to methanolysis to yield the β-keto esters.

Formation of β-Enamino Diketones

  • The β-keto esters are treated with N,N-dimethylformamide dimethyl acetal (DMF·DMA) to convert them into β-enamino diketones.
  • These intermediates are crucial for regioselective pyrazole ring formation.

Pyrazole Ring Construction via Hydrazine Condensation

  • The β-enamino diketones undergo condensation with hydrazine derivatives, such as methylhydrazine or phenylhydrazine, under controlled conditions.
  • Solvent choice significantly affects regioselectivity and yield; for example, ethanol (EtOH) as a polar protic solvent provides high regioselectivity (up to 99.5%) and good yields (around 78%).
  • The reaction proceeds through a cyclization step forming the pyrazole ring, leading to regioisomeric products, which can be separated or selectively formed by optimizing conditions.

Hydrolysis to Carboxylic Acid

  • The pyrazole esters are hydrolyzed under basic conditions (e.g., 2N NaOH in methanol under reflux) to afford the corresponding pyrazole carboxylic acids, including the target 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid.

Alternative Preparation Approaches

Substitution and Hydrolysis Route (Patent Insight)

  • A related pyrazole carboxylic acid derivative preparation involves a substitution/hydrolysis reaction starting from α,β-unsaturated esters and acid-binding agents in organic solvents.
  • The process includes dropwise addition of difluoroacetyl halides at low temperatures, followed by alkali hydrolysis to form α-difluoroacetyl intermediates.
  • Subsequent condensation with methylhydrazine and cyclization under reduced pressure yields crude pyrazole carboxylic acid, purified by recrystallization.
  • Although this patent focuses on difluoromethyl-substituted pyrazoles, the methodology principles can be adapted for methyl-substituted pyrazoles like the target compound.

Reaction Conditions and Optimization

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
β-Keto ester formation Piperidine-3-carboxylic acid, Meldrum’s acid, EDC·HCl, DMAP Dichloromethane or similar Room temp High Coupling and methanolysis steps
β-Enamino diketone formation β-Keto ester, N,N-dimethylformamide dimethyl acetal DMF or similar Room temp High Key intermediate for pyrazole synthesis
Pyrazole ring formation β-Enamino diketone, methylhydrazine/phenylhydrazine Ethanol (polar protic) Room temp to reflux 51-78 Solvent choice critical for regioselectivity
Hydrolysis to acid Ester, 2N NaOH, methanol Methanol Reflux High Converts ester to carboxylic acid
Purification Recrystallization Ethanol-water mixtures Cooling to 0-5 °C - Enhances purity (HPLC >99%)

Research Findings and Analytical Characterization

  • The regioselectivity of pyrazole formation is influenced by the solvent polarity; protic solvents favor one regioisomer predominantly.
  • NMR spectroscopy (1H, 13C, 15N HMBC, NOESY) confirms the regiochemistry and structural integrity of the pyrazole-piperidine compounds.
  • Hydrolysis yields pure carboxylic acid derivatives suitable for further functionalization or biological testing.
  • The overall synthetic route is efficient, scalable, and adaptable to various substituted pyrazoles and piperidine derivatives.

Q & A

Basic: What synthetic routes are recommended for preparing 1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid?

Methodological Answer:
A modular approach is advised:

  • Step 1: Start with piperidine-3-carboxylic acid derivatives (e.g., ethyl esters) to enable selective functionalization. Alkylation or sulfonylation at the piperidine nitrogen can introduce protective groups (e.g., tert-butoxycarbonyl) to direct reactivity .
  • Step 2: Introduce the pyrazole moiety via nucleophilic substitution or coupling reactions. For example, use 3,5-dimethylpyrazole-4-methanol under Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to attach the pyrazole group to the piperidine backbone .
  • Step 3: Hydrolyze ester-protected carboxylic acids using acidic or basic conditions (e.g., HCl/THF or NaOH/MeOH) to yield the final compound .
    Validation: Monitor intermediates via 1^1H NMR (e.g., pyrazole methyl protons at δ 2.1–2.3 ppm) and confirm final purity via HPLC (C18 column, ammonium acetate buffer pH 6.5 as mobile phase) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Reference the buffer system in (15.4 g ammonium acetate in 1 L water, pH 6.5 with acetic acid) for reproducibility.
  • Spectroscopy:
    • 1^1H/13^{13}C NMR: Identify key signals: piperidine protons (δ 1.5–3.0 ppm), pyrazole methyl groups (δ 2.1–2.3 ppm), and carboxylic acid protons (broad signal ~δ 12 ppm) .
    • HRMS: Confirm molecular weight (calculated for C12_{12}H19_{19}N3_3O2_2: 261.15 g/mol) with ≤2 ppm error .
  • Elemental Analysis: Validate C, H, N content within ±0.3% of theoretical values .

Advanced: How can low yields during the alkylation step be resolved?

Methodological Answer:
Low yields often stem from steric hindrance at the pyrazole’s 4-position or competing side reactions. Mitigation strategies include:

  • Catalytic Optimization: Use Pd(OAc)2_2 with tert-butyl XPhos ligand to enhance coupling efficiency, as demonstrated in analogous piperidine-pyrazole syntheses .
  • Protection/Deprotection: Temporarily protect the carboxylic acid as a methyl or ethyl ester during alkylation to reduce steric bulk, followed by hydrolysis .
  • Solvent Screening: Test polar aprotic solvents (e.g., DMF or acetonitrile) to improve reagent solubility .

Advanced: How to address discrepancies in reported solubility data for this compound?

Methodological Answer:

  • Standardized Protocols: Replicate solubility testing at pH 7.4 (phosphate buffer) and 25°C. For example, reports >43.2 µg/mL solubility under these conditions.
  • Analytical Quantification: Use UV-Vis spectroscopy (calibration curve at λmax_{max} ~260 nm) or gravimetric analysis after lyophilization .
  • Contradiction Analysis: Compare results with structurally analogous compounds (e.g., sulfonylated piperidine derivatives in ). Note that electron-withdrawing groups (e.g., sulfonyl) reduce solubility versus electron-donating groups (e.g., methyl) .

Stability: What storage conditions are optimal for long-term stability?

Methodological Answer:

  • Temperature: Store at room temperature (20–25°C) in airtight containers, as supported by stability data for related piperidine-carboxylic acids .
  • Humidity Control: Use desiccants (silica gel) to prevent hydrolysis of the carboxylic acid group.
  • Monitoring: Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic LC-MS analysis to detect degradation products (e.g., decarboxylation or pyrazole ring oxidation) .

Mechanistic: What role does the pyrazole moiety play in biological activity?

Methodological Answer:

  • Hydrogen Bonding: The pyrazole’s NH group (pKa ~5–6) can act as a hydrogen bond donor, enhancing binding to target proteins (e.g., kinases or GPCRs) .
  • Steric Effects: 3,5-Dimethyl substitution on the pyrazole increases lipophilicity (clogP ~2.5), improving membrane permeability .
  • Comparative Studies: Replace the pyrazole with isoxazole (as in ) to evaluate changes in target affinity or metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.